molecular formula C22H22ClN3O4S B296401 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide

2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide

Cat. No. B296401
M. Wt: 459.9 g/mol
InChI Key: SQIBUQZCQPCZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide, also known as CES-2, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a small molecule inhibitor that targets a specific enzyme, which plays a crucial role in the development and progression of certain diseases.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide involves the inhibition of a specific enzyme called kinesin spindle protein (KSP). KSP is a motor protein that plays a crucial role in cell division by facilitating the separation of chromosomes during mitosis. By inhibiting KSP, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide can prevent the proper formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. In addition, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide for lab experiments is its specificity for KSP, which makes it a valuable tool for studying the role of KSP in cell division and cancer progression. In addition, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide is its relatively low potency compared to other KSP inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for further research on 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide. One area of focus is the development of more potent analogs of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide that can be used for therapeutic applications. Another area of focus is the investigation of the role of KSP in other diseases, such as neurodegenerative disorders. In addition, the combination of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide with other therapeutic agents may enhance its effectiveness in cancer treatment. Finally, further studies are needed to fully understand the pharmacokinetics and toxicity of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide in vivo.

Synthesis Methods

The synthesis of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide involves a series of chemical reactions that require specific reagents and conditions. The starting material for the synthesis is 4-chlorobenzenesulfonyl chloride, which is reacted with 2-ethoxyaniline in the presence of a base to form 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}. This intermediate is then reacted with N-(2-pyridinylmethyl)acetamide in the presence of a coupling agent to form 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of a specific enzyme, which is overexpressed in many types of cancer cells. By inhibiting this enzyme, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide can prevent the growth and proliferation of cancer cells and induce apoptosis. In addition, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide has anti-inflammatory properties and can modulate the immune response, making it a promising candidate for the treatment of autoimmune disorders.

properties

Molecular Formula

C22H22ClN3O4S

Molecular Weight

459.9 g/mol

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22ClN3O4S/c1-2-30-21-9-4-3-8-20(21)26(31(28,29)19-12-10-17(23)11-13-19)16-22(27)25-15-18-7-5-6-14-24-18/h3-14H,2,15-16H2,1H3,(H,25,27)

InChI Key

SQIBUQZCQPCZRD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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